molecular formula C17H23NO5 B2500887 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one CAS No. 2320888-22-8

2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one

Cat. No.: B2500887
CAS No.: 2320888-22-8
M. Wt: 321.373
InChI Key: OLOPFVPVTUWMHV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenoxy group, an azetidinyl group, and an oxolan-3-ylmethoxy group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the azetidinyl intermediate, followed by the introduction of the methoxyphenoxy and oxolan-3-ylmethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce high-purity this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)ethanamine: Shares the methoxyphenoxy group but lacks the azetidinyl and oxolan-3-ylmethoxy groups.

    2-(2-Methoxyphenoxy)acetic acid: Contains the methoxyphenoxy group and a carboxylic acid group instead of the azetidinyl and oxolan-3-ylmethoxy groups.

    2-(2-Methoxyphenoxy)ethanol: Similar structure but with a hydroxyl group instead of the azetidinyl and oxolan-3-ylmethoxy groups.

Uniqueness

The uniqueness of 2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-20-15-4-2-3-5-16(15)23-12-17(19)18-8-14(9-18)22-11-13-6-7-21-10-13/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOPFVPVTUWMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CC(C2)OCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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